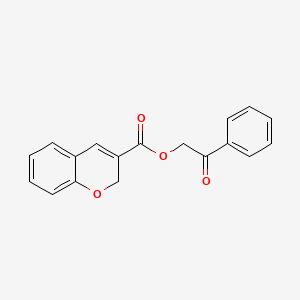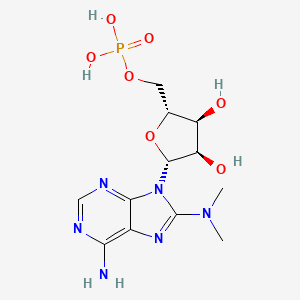
8-(Dimethylamino)adenosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “((2R,3S,4R,5R)-5-(6-Amino-8-(dimethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the purine base: The purine base is synthesized through a series of reactions involving the condensation of formyl groups and amines.
Attachment of the sugar moiety: The purine base is then attached to a ribose sugar through a glycosidic bond.
Phosphorylation: The final step involves the phosphorylation of the ribose sugar to form the nucleotide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving chromatography and crystallization techniques.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can result in various functionalized nucleotides.
科学研究应用
The compound has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying DNA and RNA synthesis and function.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Used in the production of pharmaceuticals and biotechnology products.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The mechanism of action often involves:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with nucleic acids: Modulating the synthesis and function of DNA and RNA.
Signal transduction pathways: Affecting cellular signaling pathways to induce specific biological responses.
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine monophosphate (GMP): A nucleotide involved in cellular signaling.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis.
Uniqueness
The compound is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways. Its dimethylamino group and phosphate moiety confer distinct chemical and biological properties compared to other nucleotides.
属性
CAS 编号 |
61370-74-9 |
|---|---|
分子式 |
C12H19N6O7P |
分子量 |
390.29 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-amino-8-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N6O7P/c1-17(2)12-16-6-9(13)14-4-15-10(6)18(12)11-8(20)7(19)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,19-20H,3H2,1-2H3,(H2,13,14,15)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
QKYLSMRNAMURSH-IOSLPCCCSA-N |
手性 SMILES |
CN(C)C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
规范 SMILES |
CN(C)C1=NC2=C(N=CN=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
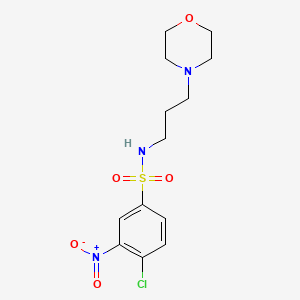
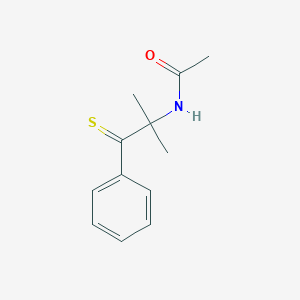
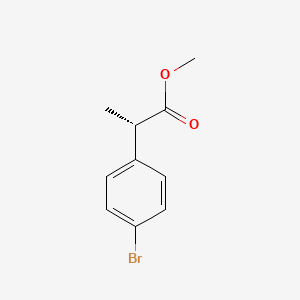
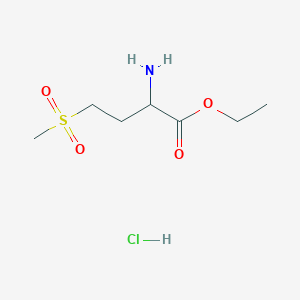
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
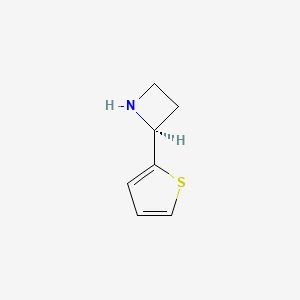

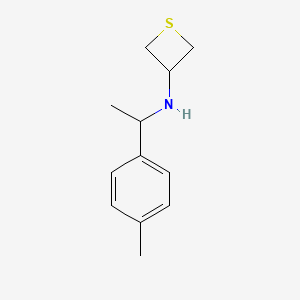
![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
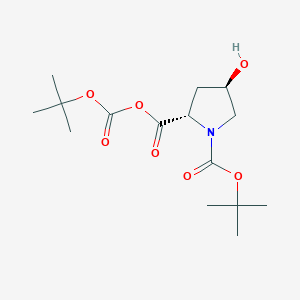
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
